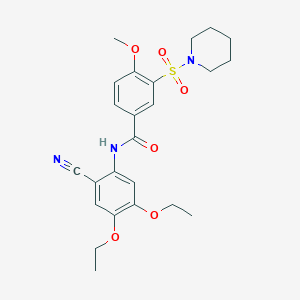
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of NF-κB activity, reduction of inflammatory cytokine production, induction of apoptosis in cancer cells, and inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for NF-κB inhibition, which allows for targeted inhibition of this transcription factor without affecting other signaling pathways. However, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability in vivo.
Zukünftige Richtungen
For N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide research include the development of more stable and soluble analogs, optimization of dosing and administration regimens, and evaluation of its efficacy in clinical trials for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide and its potential interactions with other signaling pathways.
Synthesemethoden
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method has been described in detail in several research papers and patents, and it involves the use of common laboratory reagents such as acetic anhydride, sodium hydroxide, and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated the efficacy of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide in inhibiting tumor growth and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-4-32-21-13-18(16-25)19(15-22(21)33-5-2)26-24(28)17-9-10-20(31-3)23(14-17)34(29,30)27-11-7-6-8-12-27/h9-10,13-15H,4-8,11-12H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYKQPZCMCRGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5963726.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5963750.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5963753.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)
![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963764.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide](/img/structure/B5963767.png)
![2-(2,2-dimethylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963773.png)
![3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B5963777.png)
![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B5963783.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5963789.png)
![1-(3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5963792.png)
![2-(benzyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B5963793.png)
![4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate](/img/structure/B5963821.png)
![2,3-dimethyl-1-(3-pyridinyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B5963828.png)